Cardiopet

Description

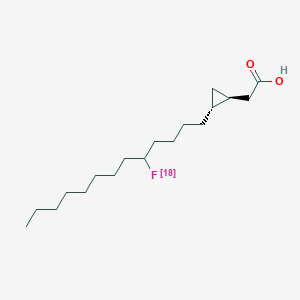

Structure

3D Structure

Properties

CAS No. |

855927-17-2 |

|---|---|

Molecular Formula |

C18H33FO2 |

Molecular Weight |

299.5 g/mol |

IUPAC Name |

2-[(1S,2R)-2-(5-(18F)fluoranyltridecyl)cyclopropyl]acetic acid |

InChI |

InChI=1S/C18H33FO2/c1-2-3-4-5-6-7-11-17(19)12-9-8-10-15-13-16(15)14-18(20)21/h15-17H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m1/s1/i19-1 |

InChI Key |

DDTRZLZETKPBPQ-YWWFHXEUSA-N |

Isomeric SMILES |

CCCCCCCCC(CCCC[C@@H]1C[C@H]1CC(=O)O)[18F] |

Canonical SMILES |

CCCCCCCCC(CCCCC1CC1CC(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Cardiopet® proBNP Test: A Technical Guide to its Core Principles and Scientific Basis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and scientific underpinnings of the Cardiopet® proBNP test, a crucial diagnostic tool in veterinary cardiology. The document outlines the molecular signaling pathways that trigger the release of the N-terminal pro-B-type natriuretic peptide (NT-proBNP), details the immunoassay technology used for its quantification, and presents key validation data and clinical reference intervals.

The Scientific Basis: From Myocardial Stress to NT-proBNP Release

The this compound® proBNP test provides a quantitative measure of NT-proBNP in canine and feline blood.[1][2][3] NT-proBNP is a biologically inactive peptide fragment that is co-secreted with the active hormone B-type natriuretic peptide (BNP) from cardiomyocytes.[4] The primary stimulus for the synthesis and release of the precursor molecule, proBNP, is myocardial wall stress resulting from conditions such as volume or pressure overload.[5][6]

The journey from cardiac stress to the circulation of NT-proBNP involves a cascade of molecular events. Mechanical stretch of cardiomyocytes, along with neurohormonal factors like angiotensin II and endothelin-1, activates intracellular signaling pathways.[5][7][8] These pathways, involving protein kinases such as p38 MAPK and ERK, converge on the nucleus to upregulate the expression of the NPPB gene, which codes for proBNP.[5][8][9]

Once synthesized, the 108-amino acid proBNP molecule is cleaved by cellular proteases, primarily corin (B2432093) and furin, into the 32-amino acid biologically active BNP and the 76-amino acid NT-proBNP.[5] Both peptides are then released into the bloodstream. Due to its longer half-life and greater stability in vitro compared to BNP, NT-proBNP serves as a more reliable biomarker for diagnosing and monitoring cardiac disease.[10]

Signaling Pathway for proBNP Gene Expression and Release

References

- 1. idexx.com.au [idexx.com.au]

- 2. idexx.com [idexx.com]

- 3. idexx.co.uk [idexx.co.uk]

- 4. raybiotech.com [raybiotech.com]

- 5. BNP and NT-proBNP as Diagnostic Biomarkers for Cardiac Dysfunction in Both Clinical and Forensic Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Signalling pathways for cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natriuretic Peptides in the Regulation of Cardiovascular Physiology and Metabolic Events - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling Pathways Mediating the Response to Hypertrophie Stress in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bionote.co.kr [bionote.co.kr]

A Technical Guide to trans-9-[18F]fluoro-3,4-methyleneheptadecanoic acid (¹⁸F-FCPHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-9-[¹⁸F]fluoro-3,4-methyleneheptadecanoic acid, abbreviated as ¹⁸F-FCPHA, is a radiolabeled fatty acid analog developed as a potential probe for assessing myocardial fatty acid metabolism using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of its synthesis, preclinical evaluation, and proposed mechanism of action. The unique structural feature of ¹⁸F-FCPHA is a cyclopropyl (B3062369) moiety in the β,γ-position, which is designed to allow the molecule to enter the myocardium similarly to natural fatty acids, undergo partial metabolism, and become trapped within the cell.[1][2] This property, combined with its favorable biodistribution, makes it a promising candidate for imaging heart disease.[1][2]

Radiosynthesis

The radiosynthesis of ¹⁸F-FCPHA is achieved through a nucleophilic substitution reaction on a mesylate precursor.[1][2]

Experimental Protocol: Radiosynthesis of ¹⁸F-FCPHA

Precursor: Methyl-trans-9-(methylsulfonyloxy)-3,4-methyleneheptadecanoate

Radiolabeling:

-

Fluorination: The mesylate precursor is reacted with [¹⁸F]fluoride.

-

Purification of Labeled Ester: Due to differences in lipophilicity (precursor Rf = 0.9, labeled ester Rf = 0.2), the labeled ester is purified using a silica (B1680970) gel Sep-Pak. The activity is eluted with a hexane:ethyl acetate (B1210297) (85:15) solvent system.[2]

Hydrolysis:

-

The purified ester is subjected to base hydrolysis using lithium hydroxide (B78521) (1 mol/L).

-

The resulting solution is then acidified to produce ¹⁸F-FCPHA. This final step is performed without detectable defluorination.[2]

Total Synthesis Time: Approximately 90 minutes.[2]

Radiochemical Yield: 30%–40% (corrected for decay, n=8).[2]

Preclinical Evaluation

Preclinical studies involving ¹⁸F-FCPHA have been conducted in Sprague-Dawley rats and a rhesus monkey to evaluate its biodistribution and potential as a PET imaging agent for the myocardium.[1][2]

Biodistribution Studies in Rats

Experimental Protocol:

-

Animal Model: Sprague-Dawley rats.[1]

-

Tracer Administration: Intravenous injection of ¹⁸F-FCPHA.[2]

-

Time Points: Biodistribution was assessed at 5 and 60 minutes post-injection.[1][2]

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) was calculated for various organs.

Quantitative Data:

| Tissue | 5 min (%ID/g ± SD) | 60 min (%ID/g ± SD) |

| Heart | 1.55 ± 0.72 | 1.43 ± 0.14 |

| Blood | 0.06 ± 0.02 | 0.07 ± 0.01 |

| Lung | 0.47 ± 0.13 | 0.31 ± 0.16 |

| Liver | 1.34 ± 0.26 | 0.87 ± 0.15 |

| Spleen | 0.31 ± 0.09 | 0.20 ± 0.07 |

| Kidney | 0.50 ± 0.08 | 0.51 ± 0.09 |

| Skeletal Muscle | 0.25 ± 0.01 | 0.10 ± 0.01 |

| Bone | 0.16 ± 0.03 | 0.70 ± 0.39 |

Data sourced from the Journal of Nuclear Medicine.[2]

Tissue-to-Blood Ratios:

| Ratio | 5 min | 60 min |

| Heart-to-Blood | 25.8 | 20.4 |

| Heart-to-Lung | 3.3 | 4.6 |

Data sourced from the Journal of Nuclear Medicine.[1][2]

At 5 minutes post-injection, the accumulation of ¹⁸F-FCPHA in the heart and liver was significantly greater than in other sampled tissues (P < 0.01).[2] By 60 minutes, the heart showed significantly greater accumulation than the kidneys, lungs, skeletal muscle, blood, and brain (P < 0.01).[2] The high heart-to-blood ratios and rapid blood clearance are indicative of its potential for high-definition cardiac imaging.[1][2] An increase in bone accumulation over time suggests some level of defluorination.[1][2]

PET Imaging in a Non-Human Primate

Experimental Protocol:

-

Animal Model: Rhesus monkey.[1]

-

Injected Dose: 222 MBq of ¹⁸F-FCPHA.[1]

-

Imaging: Sequential imaging was performed using a microPET camera.[1]

Results: PET imaging of the monkey heart revealed an initial spike in activity corresponding to blood flow, which was followed by a plateau at 10 minutes that remained constant for over an hour.[2] This kinetic profile suggests effective myocardial uptake and retention.

Mechanism of Action and Metabolic Pathway

¹⁸F-FCPHA is designed to act as a "false" substrate for fatty acid metabolism. It enters the myocardium through the same mechanisms as natural fatty acids.[2] Once inside the myocardial cells, it is thought to undergo partial β-oxidation before being trapped, preventing further catabolism and washout from the cell.[2]

Proposed Myocardial Uptake and Metabolism

Caption: Proposed metabolic pathway of ¹⁸F-FCPHA in myocardial cells.

Experimental Workflow Overview

The overall process for the evaluation of ¹⁸F-FCPHA as a PET tracer involves several key stages, from the initial chemical synthesis to the final in vivo imaging.

Caption: High-level experimental workflow for ¹⁸F-FCPHA evaluation.

Conclusion

Trans-9-[¹⁸F]fluoro-3,4-methyleneheptadecanoic acid (¹⁸F-FCPHA) has demonstrated significant potential as a PET tracer for imaging myocardial fatty acid metabolism. Its synthesis is feasible with good radiochemical yields, and preclinical evaluations have shown high myocardial uptake and retention, leading to excellent quality PET images.[1] The favorable biodistribution profile, particularly the high heart-to-blood ratio, suggests that this new class of labeled fatty acids could be valuable for studying heart disease.[1][2] Further investigation is warranted to fully elucidate its metabolic fate and to translate these promising preclinical findings to clinical applications.

References

The Role of NT-proBNP in Canine and Feline Cardiac Health: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-terminal pro-B-type natriuretic peptide (NT-proBNP) has emerged as a critical biomarker in veterinary cardiology, offering valuable insights into the cardiac health of dogs and cats. This technical guide provides a comprehensive overview of the core principles of NT-proBNP, from its molecular origins to its practical applications in a clinical and research setting. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering in-depth information on experimental protocols, data interpretation, and the underlying signaling pathways. The synthesis of quantitative data into structured tables, along with detailed experimental methodologies and visual representations of complex biological processes, aims to facilitate a deeper understanding and application of NT-proBNP in the advancement of canine and feline cardiac medicine.

Introduction: The Pathophysiology of NT-proBNP

B-type natriuretic peptide (BNP) is a neurohormone synthesized by cardiac muscle cells (cardiomyocytes) primarily in response to myocardial stretch and wall tension, which are hallmark features of many cardiac diseases.[1][2] The synthesis of natriuretic peptides increases when the atria or ventricles are stretched.[3] The precursor molecule, proBNP, is cleaved into two fragments: the biologically active C-terminal BNP and the inactive N-terminal proBNP (NT-proBNP).[1] While BNP has a short half-life of approximately 90 seconds, NT-proBNP has a longer half-life of about 120 minutes, making it a more stable and reliable biomarker for clinical and research applications.[1]

The release of BNP and NT-proBNP is a compensatory mechanism in response to cardiac stress. BNP exerts its physiological effects by binding to natriuretic peptide receptors, leading to vasodilation, natriuresis, and diuresis, which collectively help to reduce the workload on the heart.[4][5] Therefore, circulating levels of NT-proBNP directly correlate with the degree of myocardial stress and dysfunction, providing a quantitative measure of cardiac health.

Quantitative Data Summary

The clinical utility of NT-proBNP is underscored by a wealth of quantitative data from numerous studies. These data provide critical cutoff values for diagnosis, prognosis, and differentiation of cardiac from non-cardiac disease.

Table 1: Canine NT-proBNP Clinical Cutoff Values and Associated Findings

| Clinical Application | NT-proBNP Concentration (pmol/L) | Sensitivity (%) | Specificity (%) | Study/Reference |

| Discriminating Cardiac from Non-Cardiac Respiratory Distress | > 2,447 | 81.1 | 73.1 | Fox et al.[6] |

| Detecting Impending Congestive Heart Failure (CHF) | > 2,150 | 77.4 | 68.6 | New studies show uses for NT-proBNP[7] |

| General Upper Reference Limit | < 900 | - | - | Wess et al.[8] |

| Detecting Clinical Signs of Cardiac Disease | > 874 | 70 | 83 | Wess et al.[8] |

| Discriminating Dogs with Cardiac Disease from Healthy Dogs | > 445 | 83.2 | 90.0 | Oyama et al.[1] |

| Prognosis in Dilated Cardiomyopathy (DCM) - Short Survival (<60 days) | Median: 4,865 | - | - | Noszczyk-Nowak et al. |

| Prognosis in Dilated Cardiomyopathy (DCM) - Longer Survival (>60 days) | Median: 978 | - | - | Noszczyk-Nowak et al. |

Table 2: Feline NT-proBNP Clinical Cutoff Values and Associated Findings

| Clinical Application | NT-proBNP Concentration (pmol/L) | Sensitivity (%) | Specificity (%) | Study/Reference |

| Differentiating Cardiac from Respiratory Dyspnea | > 265 | 90 | 88 | New studies show uses for NT-proBNP[7] |

| Detecting Severe Hypertrophic Cardiomyopathy (HCM) | > 44 | High | High | Wess et al.[9] |

| Prognosis in CHF - Admission | Median: 1,713 | - | - | Harris et al.[10] |

| Prognosis in CHF - Discharge | Median: 902 | - | - | Harris et al.[10] |

| Screening for Cardiac Disease (Point-of-Care ELISA) | - | 43 | 96 | Machen et al.[11] |

| Screening for Cardiac Disease in Cats with a Murmur (Point-of-Care ELISA) | - | 71 | 92 | Machen et al.[11] |

Experimental Protocols

Accurate and reproducible measurement of NT-proBNP is paramount for both clinical diagnostics and research. The following sections detail standardized methodologies for sample handling and ELISA-based quantification.

Sample Collection and Handling

Proper sample collection and handling are critical to ensure the stability and integrity of NT-proBNP.

-

Sample Type: Ethylenediamine tetra-acetic acid (EDTA) plasma is the preferred sample type for NT-proBNP testing in most clinical scenarios.[2] Serum can also be used.[12]

-

Collection: Collect whole blood into an EDTA or serum separator tube.[12][13]

-

Processing:

-

Storage:

-

Assay freshly prepared serum or plasma immediately.[12]

-

For short-term storage, samples can be kept at 2-8°C.[14]

-

For long-term storage, aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12] It is important to note that NT-proBNP concentrations can decline over time in samples stored at room temperature.[15]

-

Canine and Feline NT-proBNP ELISA Protocol (General)

The following is a generalized protocol for a sandwich ELISA, a common method for quantifying NT-proBNP. Specific details may vary between commercial kits.

Materials:

-

Microplate pre-coated with anti-canine or anti-feline NT-proBNP antibody

-

Wash Buffer

-

Standard Diluent

-

Assay Diluent

-

Canine or Feline NT-proBNP Standard

-

Biotinylated Detection Antibody

-

Streptavidin-HRP Conjugate

-

TMB Substrate

-

Stop Solution

-

Microplate reader

Procedure:

-

Preparation: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the NT-proBNP standard according to the kit instructions.[16][17]

-

Sample/Standard Addition: Add 50-100 µL of standard or sample to each well.[16][17] Some protocols may require the immediate addition of a detection reagent.[16]

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.[13][17]

-

Washing: Aspirate the contents of the wells and wash the plate 2-3 times with Wash Buffer.[13][17]

-

Detection Antibody Addition: Add 100 µL of Biotinylated Detection Antibody to each well.[17]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[13][17]

-

Washing: Aspirate and wash the plate 3-5 times with Wash Buffer.[13][17]

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP Conjugate to each well.[18]

-

Incubation: Incubate the plate at 37°C for 30 minutes.[16][17]

-

Washing: Aspirate and wash the plate 5 times with Wash Buffer.[16][17]

-

Substrate Addition: Add 90-100 µL of TMB Substrate to each well and incubate at 37°C in the dark for 10-20 minutes.[13][16]

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[13][16]

-

Reading: Immediately read the optical density (OD) at 450 nm using a microplate reader.[18]

-

Calculation: Calculate the concentration of NT-proBNP in the samples by plotting a standard curve of the OD values of the standards against their known concentrations.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying NT-proBNP's role in cardiac physiology is crucial for interpreting its clinical significance and for identifying novel therapeutic targets.

Natriuretic Peptide Signaling Pathway

The biological effects of BNP are mediated through its interaction with specific cell surface receptors, primarily the natriuretic peptide receptor-A (NPR-A).[4] This interaction triggers a downstream signaling cascade that ultimately leads to the observed physiological responses.

References

- 1. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on the practical use of NT-proBNP in dogs and cats - Bioguardlabs [bioguardlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 5. vettimes.co.uk [vettimes.co.uk]

- 6. Relationship of Plasma N‐terminal Pro‐brain Natriuretic Peptide Concentrations to Heart Failure Classification and Cause of Respiratory Distress in Dogs Using a 2nd Generation ELISA Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dvm360.com [dvm360.com]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. Investigation into the use of plasma NT-proBNP concentration to screen for feline hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Association between Survival Time and Changes in NT-proBNP in Cats Treated for Congestive Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Point‐of‐care N‐terminal pro B‐type natriuretic peptide assay to screen apparently healthy cats for cardiac disease in general practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. elkbiotech.com [elkbiotech.com]

- 13. assaygenie.com [assaygenie.com]

- 14. sevaron.cz [sevaron.cz]

- 15. The effects of storage conditions on measurements of canine N-terminal pro-B-type natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dog NT-ProBNP ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]

- 17. static.fn-test.com [static.fn-test.com]

- 18. Cat N-terminal pro-brain natriuretic peptide, NT-proBNP ELISA Kit - XL BIOTEC [xlbiotec.com]

CardioPET as a Marker for Mitochondrial Fatty Acid Oxidation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway, particularly in high-energy demand organs such as the heart, providing the majority of its ATP production.[1][2] Dysregulation of cardiac FAO is implicated in various cardiovascular diseases, including heart failure and diabetic cardiomyopathy.[3] Consequently, the ability to quantitatively assess myocardial FAO in vivo is of paramount importance for understanding disease mechanisms and for the development of novel therapeutics. Positron Emission Tomography (PET) offers a non-invasive means to probe metabolic pathways, and specialized radiotracers are essential for this purpose.

This technical guide focuses on CardioPET , scientifically known as trans-9-[18F]fluoro-3,4-methyleneheptadecanoic acid (18F-FCPHA), a PET radiotracer designed as a marker for mitochondrial fatty acid uptake and the initial steps of β-oxidation.

Mechanism of Action of this compound (18F-FCPHA)

This compound is a structural analog of naturally occurring long-chain fatty acids. Its design incorporates two key features that dictate its function as a tracer for FAO: a fluorine-18 (B77423) (18F) radioisotope for PET detection and a cyclopropyl (B3062369) ring at the β,γ-position of the fatty acid chain.[4][5]

The proposed mechanism of action for this compound's myocardial uptake and retention is as follows:

-

Uptake: Like endogenous fatty acids, this compound is taken up by cardiomyocytes from the bloodstream, a process facilitated by fatty acid transporters such as CD36.

-

Activation: Once inside the cell, it is activated to its coenzyme A (CoA) derivative, 18F-FCPHA-CoA, by acyl-CoA synthetases.

-

Mitochondrial Transport: The 18F-FCPHA-CoA is then transported into the mitochondrial matrix via the carnitine palmitoyltransferase (CPT) shuttle system (CPT1 and CPT2).

-

Metabolic Trapping: Within the mitochondria, 18F-FCPHA-CoA enters the β-oxidation spiral. However, the presence of the cyclopropyl ring is thought to prevent the complete oxidation of the molecule. It undergoes the initial enzymatic steps of β-oxidation, but the cycle is halted. This incomplete metabolism leads to the "metabolic trapping" of the radiolabeled metabolite within the mitochondria.[6]

This trapping mechanism allows for the accumulation of the 18F label in metabolically active myocardial tissue, providing a signal that is proportional to the rate of fatty acid uptake and the initial stages of β-oxidation.

References

- 1. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylation control of cardiac fatty acid β-oxidation and energy metabolism in obesity, diabetes, and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of trans-9-18F-fluoro-3,4-Methyleneheptadecanoic acid as a PET tracer for myocardial fatty acid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

Cardiopet™ proBNP: A Technical Guide to a Core Biomarker of Cardiac Stretch and Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal pro-B-type natriuretic peptide (NT-proBNP) has emerged as a critical biomarker in cardiovascular research and drug development, providing a quantitative measure of myocardial wall stress and stretch.[1][2] In veterinary medicine, the Cardiopet™ proBNP test, a commercial enzyme-linked immunosorbent assay (ELISA), offers a validated and reliable method for assessing cardiac health in both canine and feline subjects.[1][3] This technical guide provides an in-depth exploration of the core scientific principles of NT-proBNP as a biomarker, the analytical performance of the this compound™ proBNP assay, and detailed experimental considerations for its application in a research setting.

B-type natriuretic peptide (BNP) is a hormone produced by cardiomyocytes in response to excessive stretching of the heart muscle cells, a common feature in many forms of heart disease and heart failure.[4][5] The BNP pro-hormone is secreted into circulation and cleaved into the biologically active C-terminal BNP (C-BNP) and the more stable N-terminal fragment, NT-proBNP.[1][5] Due to its longer half-life and greater stability, NT-proBNP is a more desirable analyte for diagnostic and research purposes.[5][6] The concentration of circulating NT-proBNP is directly proportional to the degree of cardiac stretch and stress, making it a valuable tool for the early detection, diagnosis, and monitoring of cardiac conditions.[4][7]

The Molecular Biology of proBNP Production

The production and release of proBNP are tightly regulated by a complex interplay of mechanical, neurohormonal, and signaling pathways within the cardiomyocyte.

Signaling Pathways of proBNP Synthesis and Release

Mechanical stretch of cardiomyocytes is the primary stimulus for the synthesis and secretion of proBNP.[8] This process is initiated by mechanosensitive ion channels, such as Piezo1, which translate physical force into a cascade of intracellular signals. This signaling involves the activation of several key transcription factors, including GATA4, GATA6, and NFAT (Nuclear Factor of Activated T-cells), which then bind to promoter regions of the NPPB gene, the gene encoding proBNP.[9][10]

Furthermore, the process is modulated by various neurohormonal factors that are often upregulated in states of cardiac stress, such as endothelin-1 (B181129) and angiotensin II. These factors can further amplify the expression of the NPPB gene. The transcriptional repressor NRSF/REST plays a crucial role in the regulation of NPPB expression, and its downregulation is associated with the reactivation of fetal cardiac genes, including NPPB, during pathological cardiac remodeling.[1][4]

References

- 1. Analytical validation of an immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in feline blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using Cardiac Biomarkers in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]

- 3. Analytical validation of a second-generation immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocat.com [biocat.com]

- 5. Idexx Laboratories simplifies this compound proBNP Test submissions - Industry News - Zenopa UK [zenopa.com]

- 6. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Cardio Pet pro-BNP (Canine/Feline) - Veterinary Diagnostic Services Laboratory | UPEI [diagnosticservices.avc.upei.ca]

- 9. bionote.co.kr [bionote.co.kr]

- 10. Determination and stability of N-terminal pro-brain natriuretic peptide in saliva samples for monitoring heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Early Research and Discovery of a Novel CardioPET Compound: [¹⁸F]LCE470, a High-Affinity Radioligand for the Myocardial Growth Hormone Secretagogue Receptor

An In-depth Technical Guide

Introduction

The peptide hormone ghrelin, produced by cardiomyocytes, plays a crucial role in promoting cardiomyocyte survival through its interaction with the myocardial growth hormone secretagogue receptor (GHSR).[1][2] The therapeutic potential of ghrelin administration in improving outcomes after a myocardial infarction (MI) has led to the need for molecular imaging probes to track the dynamics of GHSR in both healthy and diseased states.[1][2] This whitepaper details the early research, discovery, and preclinical evaluation of [¹⁸F]LCE470, a novel, high-affinity PET tracer designed to monitor the regional distribution and changes in myocardial GHSR post-MI.[1] The development of such a tracer could significantly enhance the development of GHSR-based therapeutics for treating post-MI remodeling.[1]

Compound Profile: [¹⁸F]LCE470

[¹⁸F]LCE470 is an ¹⁸F-labeled quinazolinone derivative designed for positron emission tomography (PET) imaging of the GHSR.[1][2] Its design was rationally driven to achieve high binding affinity and specificity for the GHSR, making it a promising candidate for in vivo molecular imaging.[1][2]

Quantitative Data Summary

The preclinical evaluation of [¹⁸F]LCE470 yielded significant quantitative data regarding its binding affinity and metabolic stability. These findings are summarized in the tables below.

| Parameter | Value | Significance |

| Receptor Binding Affinity (Ki) | 0.33 nM | Highest known receptor binding affinity for a radiolabeled GHSR ligand, indicating strong and specific binding.[2] |

| Time Point (post-injection) | Parent Tracer Remaining (%) | Notes |

| 10 min | >70% | Data from at least one canine subject.[2] |

| 25 min | >70% | A complete metabolic study is needed for more precise quantification.[2] |

| 40 min | >70% | |

| 55 min | >70% |

Experimental Protocols

Radiosynthesis of [¹⁸F]LCE470

The radiosynthesis of [¹⁸F]LCE470 was performed as a crucial step in its development.

Purification:

-

The radiolabeled compound was purified using semipreparative high-performance liquid chromatography (HPLC).[3]

-

An Agilent RP-C18 column (19 x 150 mm, 5-mm pore) was utilized for the separation.[3]

-

A linear gradient of 40%-80% acetonitrile (B52724) (MeCN) in water containing 0.1% trifluoroacetic acid was applied.[3]

-

The flow rate was maintained at 4.5 mL/min over a 15-minute run, followed by a 2-minute wash with 95% MeCN.[3]

-

The retention time for [¹⁸F]LCE470 was observed at 5.7 minutes.[3]

Preclinical Evaluation in a Canine Model of Myocardial Infarction

A canine model of surgically induced MI was used to determine the in vivo and ex vivo specificity and sensitivity of [¹⁸F]LCE470.[1][2]

Animal Model and Surgical Procedure:

-

A canine model of moderately extensive anterior MI was established.[1][2]

-

Myocardial infarction was surgically induced for preclinical testing.[1]

In Vivo Specificity Study:

-

A blocking study was conducted on two healthy female hounds.[3]

-

PET/MRI was performed after an initial injection of 6.5-7 MBq/kg of [¹⁸F]LCE470 alone.[3]

-

A second PET/MRI scan was conducted after the injection of 6.5-7 MBq/kg of [¹⁸F]LCE470 combined with a 10 M excess (8.5 mg/kg) of the GHSR ligand hexarelin (B1671829) to assess competitive binding.[3]

PET/MRI Imaging Protocol:

-

Simultaneous multitracer PET/MRI was used to determine the relationship between GHSR, perfusion, and cardiac function.[1][2]

-

The uptake of [¹⁸F]LCE470 was measured by analyzing time-activity curves and standardized uptake values (SUV) in three regions of the left ventricle: the area of infarct, the territory of the left circumflex coronary artery, and the remote myocardium.[1]

-

Changes in cardiac perfusion were tracked using [¹³N]NH₃ PET.[2]

-

Imaging was conducted before and at multiple time points after the induction of MI over a period of 1.5 years.[1]

Signaling Pathways and Experimental Workflows

Ghrelin/GHSR Signaling in Cardiomyocytes

The activation of GHSR by ghrelin in cardiomyocytes initiates a cascade of intracellular signaling pathways that are largely protective. These pathways are crucial for promoting cardiomyocyte survival, a key therapeutic target in post-MI recovery.

References

Foundational Studies on the Cardiopet™ proBNP Assay in Veterinary Medicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies and core principles of the IDEXX Cardiopet™ proBNP assay, a critical tool in veterinary cardiology. The document details the analytical validation, experimental protocols, and underlying biological pathways associated with N-terminal pro-B-type natriuretic peptide (NT-proBNP) as a cardiac biomarker in canines and felines.

Introduction to NT-proBNP as a Cardiac Biomarker

B-type natriuretic peptide (BNP) is a hormone produced by cardiac muscle cells (cardiomyocytes) in response to excessive stretching and stress, which is common in many forms of heart disease.[1] The pro-hormone, proBNP, is released into the bloodstream where it is cleaved into the biologically active C-terminal BNP (C-BNP) and the inactive N-terminal fragment (NT-proBNP).[2] Due to its longer half-life and greater stability in circulation compared to BNP, NT-proBNP serves as a reliable biomarker for diagnosing and staging heart disease in dogs and cats.[3][4] The this compound™ proBNP assay is a commercially available enzyme-linked immunosorbent assay (ELISA) designed to quantitatively measure NT-proBNP concentrations in canine and feline blood samples.[5][6][7]

Analytical Validation of the this compound™ proBNP Assay

The second-generation this compound™ proBNP assay has undergone rigorous analytical validation to ensure its accuracy and precision in measuring NT-proBNP in both canine and feline patients.[5][6]

Canine Assay Validation

A key study validated the second-generation immunoassay for quantifying NT-proBNP in canine blood. The assay was developed to overcome limitations of earlier versions, such as a limited dynamic range and the need for protease inhibitors to maintain sample stability.[5]

Table 1: Analytical Performance of the Second-Generation Canine this compound™ proBNP Assay [5]

| Parameter | Result |

| Precision (CV%) | |

| Intra-assay | 3.9% - 8.9% |

| Inter-assay | 2.0% - 5.0% |

| Total Precision | 5.5% - 10.6% |

| Analytical Sensitivity | 102 pmol/L |

| Accuracy (Dilutional) | Average 102.0% |

| Reproducibility (Lot-to-Lot) | r² = 0.99, slope = 1.03 |

| Sample Type Equivalence | Serum and EDTA plasma gave equivalent results at time of draw (slope = 1.02, r² = 0.89) |

CV: Coefficient of Variation; r²: Coefficient of determination

Interfering substances such as bilirubin, lipids, and hemoglobin were found to have no effect on the assay's results.[5]

Feline Assay Validation

Similarly, the second-generation feline this compound™ proBNP assay was validated for the quantification of NT-proBNP in feline blood, demonstrating improved analyte stability.[6]

Table 2: Analytical Performance of the Second-Generation Feline this compound™ proBNP Assay [6]

| Parameter | Result |

| Precision (CV%) | |

| Intra-assay | 1.6% - 6.3% |

| Inter-assay | 4.3% - 8.8% |

| Total Precision | 10.1% - 15.1% |

| Analytical Sensitivity | 10 pmol/L |

| Accuracy (Dilutional) | 103.5% |

| Reproducibility (Lot-to-Lot) | r² = 0.99, slope = 1.11 (for both serum and plasma) |

CV: Coefficient of Variation; r²: Coefficient of determination

A comparison with the first-generation assay showed no difference in the ability to distinguish between normal cats and those with occult cardiomyopathy.[6]

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are crucial for accurate NT-proBNP measurement.

-

Sample Type : For canines, EDTA plasma is the preferred sample type due to the higher stability of NT-proBNP, though serum is also acceptable if handled correctly.[5] For felines, both serum and EDTA plasma can be used.[6]

-

Container : Use a purple-top (EDTA) tube for plasma or a red-top tube for serum.[8]

-

Volume : A minimum of 1 ml of plasma or serum is recommended.[8]

-

Processing : Samples should be centrifuged within one hour of collection.[9]

-

Storage and Shipping :

-

Canine Plasma : Stable for up to 48 hours at room temperature. For longer storage or shipping, refrigeration is recommended.[5]

-

Canine Serum : Should be refrigerated or frozen if not tested promptly.[5]

-

Feline Serum : Stable for 24-72 hours at 4°C with ≥99% recovery. At room temperature (25°C), mean recovery is 91.9% at 24 hours and 85.6% at 48 hours.[6]

-

For shipping to a reference laboratory, samples are typically sent on wet ice or frozen on dry ice.[3][9]

-

Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA)

The this compound™ proBNP test is a quantitative ELISA. The general principle involves the following steps:

-

Coating : Microplate wells are coated with a capture antibody specific for NT-proBNP.

-

Sample Addition : The patient's serum or plasma sample is added to the wells. If NT-proBNP is present, it will bind to the capture antibody.

-

Detection Antibody : A second antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that also recognizes NT-proBNP is added. This antibody binds to a different epitope on the NT-proBNP molecule, forming a "sandwich".

-

Washing : Unbound reagents are washed away.

-

Substrate Addition : A substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

-

Measurement : The intensity of the color is proportional to the amount of NT-proBNP in the sample and is measured using a spectrophotometer.

-

Quantification : The concentration of NT-proBNP is determined by comparing the sample's absorbance to a standard curve.

Signaling Pathways and Workflows

NT-proBNP Release Signaling Pathway

Increased myocardial wall stress is the primary stimulus for the synthesis and secretion of proBNP.[10] This process is mediated by several signaling pathways.

Caption: NT-proBNP synthesis and release pathway.

Diagnostic Workflow Using this compound™ proBNP

The this compound™ proBNP assay is integrated into the clinical workup of dogs and cats with suspected heart disease.

Caption: Clinical workflow for this compound™ proBNP testing.

Clinical Utility and Interpretive Criteria

The clinical application of the this compound™ proBNP test is well-documented for various cardiac conditions in dogs and cats.

Canine Clinical Applications

-

Differentiating Cardiac from Respiratory Disease : In dogs with respiratory signs, an NT-proBNP concentration > 1,400 pmol/L is highly suggestive of congestive heart failure (CHF), while a concentration < 800 pmol/L makes CHF unlikely.[11]

-

Screening for Occult Dilated Cardiomyopathy (DCM) in Doberman Pinschers : A cutoff of > 400 pmol/L has a sensitivity of 90.0% and a specificity of 75.0% for detecting left ventricular systolic dysfunction.[11] A cutoff of ≥735 pmol/L indicates an increased risk of occult DCM.[12]

-

Staging Myxomatous Mitral Valve Disease (MMVD) : NT-proBNP concentrations correlate with the severity of MMVD.[13] For dogs <20 kg with MMVD, an NT-proBNP >1,500 pmol/L indicates an increased risk of developing heart failure within the next 12 months.[12]

Table 3: General Interpretive Guidelines for Canine this compound™ proBNP (pmol/L) [1][12]

| NT-proBNP Concentration | Interpretation |

| < 900 | Clinically significant heart disease unlikely. |

| 900 - 1,800 | Equivocal range. Increased myocardial stretch is present, but differentiation between cardiac and non-cardiac causes of clinical signs may not be reliable. |

| > 1,800 | High likelihood that clinical signs are due to heart failure. |

Feline Clinical Applications

-

Screening for Occult Cardiomyopathy : An NT-proBNP concentration > 100 pmol/L suggests the presence of morphological cardiac changes, warranting further investigation with echocardiography.[11] The assay has a sensitivity of 85.8% and specificity of 91.2% for detecting underlying heart disease.[14]

-

Differentiating Cardiac from Respiratory Disease : In cats with respiratory signs, an NT-proBNP concentration > 270 pmol/L supports CHF as the likely cause with approximately 93% sensitivity and 87% specificity.[11] A value < 100 pmol/L makes CHF unlikely.[4]

Table 4: General Interpretive Guidelines for Feline this compound™ proBNP (pmol/L) [1][11][15]

| NT-proBNP Concentration | Interpretation |

| < 100 | Normal. Heart disease is unlikely. |

| 100 - 270 | Intermediate. Possible early or mild heart disease. Further diagnostics are recommended. |

| > 270 | Abnormal. Heart disease is likely. In symptomatic cats, CHF is probable. |

It is important to note that other conditions such as hyperthyroidism, systemic hypertension, and severe azotemia can also cause elevated NT-proBNP levels in cats.[16][17]

Conclusion

The this compound™ proBNP assay is a robust and clinically valuable tool in veterinary medicine. Its strong analytical performance, coupled with established clinical utility, provides veterinarians, researchers, and drug development professionals with a reliable method for the non-invasive assessment of cardiac health in dogs and cats. The quantitative data from this assay, when interpreted in conjunction with a thorough clinical evaluation, facilitates earlier detection of heart disease, aids in differentiating cardiac from non-cardiac causes of clinical signs, and allows for more effective monitoring and management of cardiac patients.

References

- 1. Gribbles Veterinary Pathology | Canine and Feline NT-proBNP - Gribbles Veterinary [gribblesvets.com.au]

- 2. Using Cardiac Biomarkers in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]

- 3. bionote.co.kr [bionote.co.kr]

- 4. cardiaceducationgroup.org [cardiaceducationgroup.org]

- 5. Analytical validation of a second-generation immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical validation of an immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in feline blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. idexx.com.au [idexx.com.au]

- 8. Cardio Pet pro-BNP (Canine/Feline) - Veterinary Diagnostic Services Laboratory | UPEI [diagnosticservices.avc.upei.ca]

- 9. woodleyequipment.com [woodleyequipment.com]

- 10. researchgate.net [researchgate.net]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. idexx.com [idexx.com]

- 13. Biomarkers in Small Animal Cardiovascular Medicine - WSAVA 2017 Congress - VIN [vin.com]

- 14. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 15. idexx.com [idexx.com]

- 16. justcatsclinic.com [justcatsclinic.com]

- 17. assets.ctfassets.net [assets.ctfassets.net]

Technical Guide: Pharmacokinetics and Biodistribution of Fatty Acid Analogue "CardioPET" Tracers in Preclinical Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "CardioPET" is not a universally recognized, single molecular entity in preclinical research literature. One specific agent, trans-9-[¹⁸F]fluoro-3,4-methyleneheptadecanoic acid, has been referred to as this compound in a human clinical study. However, to provide a comprehensive preclinical guide as requested, this document synthesizes data from various ¹⁸F-labeled fatty acid analogue PET tracers used in cardiac imaging. These tracers are functionally and metabolically similar to the aforementioned this compound agent and serve as representative models for understanding its likely preclinical behavior.

Introduction

The heart primarily relies on the β-oxidation of long-chain fatty acids (LCFAs) for energy production under normal physiological conditions. Alterations in myocardial fatty acid metabolism are early indicators of various cardiac pathologies, including ischemia and heart failure. Positron Emission Tomography (PET) using radiolabeled LCFA analogues provides a non-invasive method to quantitatively assess regional myocardial fatty acid uptake and metabolism. This guide details the pharmacokinetics, biodistribution, and underlying cellular mechanisms of these tracers in preclinical models.

Cellular Uptake and Metabolic Fate

The uptake of LCFAs and their analogues by cardiomyocytes is a multi-step process involving transport across the plasma membrane and subsequent intracellular metabolism.

Signaling and Transport Pathway

LCFA transport into cardiomyocytes is not merely passive diffusion but is predominantly a protein-facilitated process. Key proteins involved include Fatty Acid Translocase (FAT/CD36), plasma membrane-associated Fatty Acid Binding Protein (FABPpm), and Fatty Acid Transport Proteins (FATPs).[1] Once inside the cell, the LCFA analogue is esterified to Acyl-CoA, which is then transported into the mitochondria for β-oxidation or stored in lipid pools (e.g., triglycerides). PET tracers are designed to either be trapped within the cell after initial metabolic steps or to trace the β-oxidation pathway.

References

Methodological & Application

Application Notes and Protocols for CardioPET PET Imaging in Coronary Artery Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing CardioPET Positron Emission Tomography (PET) imaging for the diagnosis and evaluation of coronary artery disease (CAD). The information is intended to guide researchers and clinicians in implementing standardized and effective myocardial perfusion imaging (MPI) protocols.

Introduction

This compound imaging is a non-invasive diagnostic modality that provides a quantitative assessment of myocardial blood flow (MBF) and myocardial flow reserve (MFR).[1][2] This technique is highly accurate for detecting obstructive CAD, assessing the extent and severity of ischemia, and providing prognostic information.[3][4][5] PET has demonstrated superior diagnostic accuracy compared to single-photon emission computed tomography (SPECT) due to its higher spatial resolution, intrinsic attenuation correction, and lower radiation exposure.[6][7] The ability to quantify MBF and MFR allows for the detection of balanced multivessel disease and coronary microvascular dysfunction.[8][9]

Commonly used radiotracers for this compound include Rubidium-82 (⁸²Rb), Nitrogen-13 Ammonia (¹³N-Ammonia), and the investigational agent ¹⁸F-Flurpiridaz.[10] The choice of tracer depends on availability, with ⁸²Rb being generator-produced and more widely accessible, while ¹³N-Ammonia requires an on-site cyclotron.[11]

Key Quantitative Parameters

A significant advantage of this compound is the ability to quantify myocardial perfusion, providing objective measures for clinical assessment.

-

Myocardial Blood Flow (MBF): The rate of blood delivery to the myocardium, measured in milliliters per gram per minute (mL/g/min). Absolute quantification of MBF at rest and during stress is a key feature of this compound.[1]

-

Myocardial Flow Reserve (MFR) or Coronary Flow Reserve (CFR): The ratio of MBF at peak stress to MBF at rest (Stress MBF / Rest MBF).[1] MFR is a critical indicator of the coronary circulation's ability to augment blood flow in response to increased demand and is a powerful prognostic marker.[1][6]

Experimental Protocols

The following sections detail the standardized protocols for performing a rest/stress this compound scan for coronary artery disease.

Patient Preparation

Proper patient preparation is crucial for obtaining accurate and reliable results.

-

Fasting: Patients should fast for a minimum of 6 hours prior to the scan to minimize tracer uptake in other organs and improve image quality.[12]

-

Caffeine and Theophylline Abstinence: Patients must avoid all caffeine-containing products (coffee, tea, soda, chocolate) for at least 12 hours and theophylline-containing medications for 48 hours before the scan, as these substances can interfere with the action of vasodilator stress agents.[12]

-

Medication Review: A thorough review of the patient's current medications should be conducted. Certain medications, such as beta-blockers and calcium channel blockers, may need to be withheld as per institutional guidelines.

-

Informed Consent: The procedure, including potential risks and benefits, should be explained to the patient, and informed consent must be obtained.

-

Intravenous Access: Establish two intravenous (IV) lines, preferably in opposite arms: one for radiotracer administration and the other for the pharmacological stress agent.

General Rest/Stress Imaging Protocol

The most common protocol is a sequential rest-stress study, which can typically be completed in under an hour.[9][13]

1. Rest Imaging:

- Patient Positioning: The patient is positioned supine on the PET/CT scanner table with their arms raised above their head.

- Transmission Scan (CT-based Attenuation Correction): A low-dose CT scan is acquired for attenuation correction of the PET emission data.[13]

- Radiotracer Administration (Rest): A bolus of the selected radiotracer is injected intravenously.

- Dynamic PET Acquisition (Rest): Dynamic imaging is initiated simultaneously with the tracer injection to capture the first pass of the tracer and subsequent myocardial uptake. This is essential for the quantitative analysis of MBF.

2. Stress Imaging:

- Pharmacological Stress Agent Infusion: A vasodilator stress agent (e.g., Adenosine (B11128), Dipyridamole, or Regadenoson) is administered intravenously. Dobutamine may be used as an alternative in patients with contraindications to vasodilators.[12]

- Radiotracer Administration (Stress): At peak stress, a second bolus of the radiotracer is injected.[12]

- Dynamic PET Acquisition (Stress): A second dynamic PET acquisition is performed.

- Post-Stress Monitoring: The patient's vital signs and ECG are monitored throughout the stress procedure and for a period afterward.

Detailed Methodologies for Key Experiments

⁸²Rb Rest/Stress Protocol

Rubidium-82 is a potassium analog that is extracted by the myocardium in proportion to blood flow. It has a short half-life of 75 seconds, allowing for rapid sequential imaging.[12]

-

Rest Scan:

-

Administer 1110-2220 MBq (30-60 mCi) of ⁸²Rb intravenously as a slow bolus.

-

Simultaneously begin a dynamic PET acquisition for 5-7 minutes. A typical framing protocol is 12x10s, 4x30s, 1x60s.

-

-

Waiting Period: A minimum of 10 minutes is required between the rest and stress injections to allow for the decay of ⁸²Rb and for the ⁸²Sr/⁸²Rb generator to regenerate.[13]

-

Stress Scan:

-

Begin infusion of the pharmacological stress agent. For example, adenosine is infused at 140 µg/kg/min for 6 minutes.

-

At 3 minutes into the adenosine infusion, administer a second dose of 1110-2220 MBq (30-60 mCi) of ⁸²Rb.

-

Acquire a second dynamic PET scan for 5-7 minutes, starting with the ⁸²Rb injection.

-

¹³N-Ammonia Rest/Stress Protocol

Nitrogen-13 Ammonia has a half-life of approximately 10 minutes and is highly extracted by the myocardium.[12]

-

Rest Scan:

-

Administer 370-740 MBq (10-20 mCi) of ¹³N-Ammonia intravenously.

-

Initiate a dynamic PET acquisition for 10-15 minutes. A representative framing sequence is 12x10s, 6x30s, 4x60s, 1x180s.

-

-

Waiting Period: A waiting period of at least 40 minutes (approximately 4 half-lives) is necessary to allow for sufficient decay of the initial dose.[3]

-

Stress Scan:

-

Administer the pharmacological stress agent as described for the ⁸²Rb protocol.

-

At peak stress, inject a second dose of 370-740 MBq (10-20 mCi) of ¹³N-Ammonia.

-

Perform a second dynamic PET acquisition with the same framing as the rest scan.

-

Data Analysis and Presentation

Quantitative analysis of dynamic PET data is performed using specialized software to generate MBF and MFR values.[14] Several commercial and research software packages are available for this purpose, such as QPET, Corridor4DM, and Syngo MBF.[4] The analysis typically involves:

-

Image Reconstruction and Reorientation: Dynamic images are reconstructed, and the heart is reoriented into standard short-axis, vertical long-axis, and horizontal long-axis views.

-

Region of Interest (ROI) Definition: ROIs are drawn over the left ventricular blood pool (to derive the arterial input function) and the myocardium.

-

Kinetic Modeling: Time-activity curves from the blood pool and myocardial ROIs are fitted to a tracer kinetic model (e.g., a one- or two-tissue compartment model) to calculate MBF.[10]

-

MFR Calculation: MFR is calculated as the ratio of stress MBF to rest MBF.

Quantitative Data Summary

The following tables summarize key characteristics of commonly used radiotracers and the diagnostic performance of this compound.

Table 1: Characteristics of PET Myocardial Perfusion Radiotracers

| Feature | Rubidium-82 (⁸²Rb) | Nitrogen-13 Ammonia (¹³N-Ammonia) | ¹⁸F-Flurpiridaz (Investigational) |

| Half-life | 75 seconds[12] | ~10 minutes[12] | ~110 minutes[10] |

| Production | ⁸²Sr/⁸²Rb Generator[11] | On-site Cyclotron[11] | Regional Cyclotron/Radiopharmacy[10] |

| First-Pass Extraction | Moderate (~50-60%)[11] | High (~80%)[11] | High |

| Spatial Resolution | Lower (due to high positron energy)[13] | Higher[11] | High |

| Typical Injected Dose (Rest/Stress) | 1110-2220 MBq (30-60 mCi) | 370-740 MBq (10-20 mCi) | Not yet standardized |

| Advantages | Widely available, rapid protocol | High extraction, excellent image quality | Potential for widespread distribution |

| Disadvantages | Lower resolution, non-linear uptake at high flow rates[13] | Requires on-site cyclotron | Investigational status |

Table 2: Diagnostic Performance of this compound for Detection of Obstructive CAD (>50% stenosis)

| Metric | Rubidium-82 (⁸²Rb) PET | Nitrogen-13 Ammonia (¹³N-Ammonia) PET |

| Sensitivity | 83% - 100%[3] | 90% - 97%[3] |

| Specificity | 73% - 100%[3] | 90% - 91%[3] |

| Diagnostic Accuracy | 84% - 98%[3] | ~80% - 90%[3] |

Visualizations

Experimental Workflow

Caption: Workflow for a this compound Rest/Stress Myocardial Perfusion Imaging Study.

Principle of Myocardial Perfusion Imaging with PET

Caption: Conceptual diagram of myocardial perfusion at rest and during stress.

References

- 1. FlowQuant - Flow Quantification Software | University of Ottawa Heart Institute [ottawaheart.ca]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inter-Software Reproducibility of Quantitative Values of Myocardial Blood Flow and Coronary Flow Reserve Acquired by [13N]NH3 MPI PET/CT and the Effect of Motion Correction Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. researchgate.net [researchgate.net]

- 7. Dynamic Cardiac PET Imaging: Technological Improvements Advancing Future Cardiac Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 13. EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Cardiopet® proBNP Test in a Clinical Research Setting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the IDEXX Cardiopet® proBNP Test in a clinical research environment. The document outlines the scientific basis of the assay, experimental procedures, data interpretation, and visualization of key pathways and workflows to ensure accurate and reproducible results in preclinical and clinical studies.

Introduction and Scientific Principle

The this compound® proBNP Test is a quantitative immunoassay for the measurement of N-terminal pro-B-type natriuretic peptide (NT-proBNP) in canine and feline serum or plasma.[1][2] NT-proBNP is a stable biomarker released into circulation by cardiac myocytes in response to myocardial stretch and stress.[3][4] Its concentration in the blood correlates with the degree of cardiac wall stress, making it a valuable tool for assessing heart health.[5][6]

In a research setting, the this compound® proBNP test can be employed for:

-

Screening and enrollment: Identifying subjects with potential cardiac abnormalities for inclusion in studies.

-

Disease modeling: Monitoring the progression of cardiac disease in animal models.

-

Efficacy studies: Evaluating the therapeutic effects of novel compounds on cardiac function.

-

Safety and toxicology studies: Assessing potential cardiotoxic effects of drug candidates.

The NT-proBNP Signaling Pathway

B-type natriuretic peptide (BNP) is initially synthesized as a prohormone, proBNP.[4] In response to myocardial wall stress, proBNP is cleaved into the biologically active C-terminal BNP and the inactive N-terminal proBNP (NT-proBNP).[4][7] Due to its longer half-life and greater stability in vitro, NT-proBNP is the preferred analyte for diagnostic and research applications.[4][7]

Assay Specifications and Performance

The second-generation this compound® proBNP assay offers improved analyte stability and performance.[8][9] Key analytical parameters are summarized below.

Quantitative Data Summary

| Parameter | Canine Second-Generation Assay | Feline Second-Generation Assay | Reference |

| Assay Principle | Enzyme-linked immunosorbent assay (ELISA) | Enzyme-linked immunosorbent assay (ELISA) | [8][9] |

| Sample Type | EDTA Plasma or Serum | EDTA Plasma or Serum | [8][9] |

| Preferred Sample | EDTA Plasma | Serum | [8][9] |

| Analytical Sensitivity | 102 pmol/L | 10 pmol/L | [8][9] |

| Accuracy | Average 102.0% | 103.5% | [8][9] |

| Intra-assay Precision (CV%) | 3.9% - 8.9% | 1.6% - 6.3% | [8][9] |

| Inter-assay Precision (CV%) | 2.0% - 5.0% | 4.3% - 8.8% | [8][9] |

| Total Precision (CV%) | 5.5% - 10.6% | 10.1% - 15.1% | [8][9] |

| Interfering Substances | No significant effect from bilirubin, lipids, hemoglobin | No significant effect from hemolysis, icterus, lipemia | [7][8] |

Experimental Protocols

The following protocols provide a step-by-step guide for performing the this compound® proBNP test in a research setting.

Subject Preparation and Sample Collection

-

Animal Identification: Ensure each subject is uniquely identified.

-

Fasting: A fasted state is not strictly required but is recommended to minimize lipemia.

-

Blood Collection:

-

Collect a sufficient volume of whole blood (typically 1-2 mL) via standard venipuncture.

-

For plasma, collect blood in tubes containing ethylenediaminetetraacetic acid (EDTA).

-

For serum, collect blood in plain tubes or serum separator tubes.

-

Sample Handling and Processing Workflow

Sample Stability

Proper sample handling is critical for accurate results. Adhere to the following stability guidelines:

| Sample Type | Storage Condition | Canine Stability | Feline Stability | Reference |

| EDTA Plasma | Room Temperature (25°C) | Up to 48 hours | - | [8] |

| Refrigerated (4°C) | - | - | ||

| Serum | Room Temperature (25°C) | Should be frozen or refrigerated | 91.9% recovery at 24h, 85.6% at 48h | [8][9] |

| Refrigerated (4°C) | - | ≥99% recovery up to 72 hours | [9] |

Note: For canine samples, EDTA plasma is the preferred sample type due to greater NT-proBNP stability at room temperature.[8]

Assay Procedure (Performed at IDEXX Reference Laboratories)

The this compound® proBNP test is a laboratory-based assay. The following is a general outline of the steps once the sample is received by the reference laboratory.

-

Sample Accessioning: Samples are logged and assigned a unique laboratory identifier.

-

Quality Control: Internal quality control samples are run with each batch to ensure assay validity.

-

Immunoassay:

-

Samples are incubated in microtiter wells coated with an antibody specific to NT-proBNP.

-

A second, enzyme-conjugated antibody is added, which binds to the captured NT-proBNP, forming a "sandwich".

-

A substrate is added, which reacts with the enzyme to produce a color change.

-

The intensity of the color is proportional to the concentration of NT-proBNP in the sample.

-

-

Data Analysis: The optical density of each well is read by a spectrophotometer, and the NT-proBNP concentration is calculated based on a standard curve.

-

Reporting: Results are reported in pmol/L.

Data Interpretation in a Research Context

The interpretation of this compound® proBNP results in a research setting will depend on the study design and objectives. The following tables provide established interpretive criteria that can serve as a baseline for data analysis.

Canine NT-proBNP Interpretive Criteria

| NT-proBNP (pmol/L) | Interpretation for Dogs with a Murmur or At-Risk Breeds | Interpretation for Dogs with Clinical Signs | Reference |

| < 900 | Clinically significant heart disease is unlikely. | Clinical signs are unlikely due to heart failure. | [10] |

| 900 - 1,800 | Increased myocardial stretch and stress. Clinically significant heart disease is likely. Further diagnostics recommended. | Increased myocardial stretch and stress. Does not reliably differentiate between cardiac and non-cardiac causes of clinical signs. | [10] |

| > 1,800 | Increased myocardial stretch and stress. Clinically significant heart disease is likely. Further diagnostics recommended. | High likelihood that clinical signs are due to heart failure. | [10] |

*For Doberman Pinschers, an NT-proBNP ≥ 735 pmol/L indicates an increased risk of occult dilated cardiomyopathy.[10]

Feline NT-proBNP Interpretive Criteria

| NT-proBNP (pmol/L) | Interpretation for Asymptomatic Cats | Interpretation for Cats with Respiratory Signs | Reference |

| < 100 | Normal. Clinically significant heart disease is unlikely. | Respiratory signs are not likely secondary to heart failure. | [11] |

| ≥ 100 | Abnormal. Evidence of increased myocardial stretch and stress. Further diagnostics recommended. | - | [11] |

| < 270 | - | Respiratory signs are not likely secondary to heart failure. | [11] |

| ≥ 270 | - | Respiratory signs are likely secondary to heart failure. | [11] |

Note: Hyperthyroidism, systemic hypertension, and severe azotemia can also lead to increased NT-proBNP concentrations in cats.[11][12]

Conclusion

The this compound® proBNP test is a robust and valuable tool for cardiovascular research in both canine and feline models. By adhering to the standardized protocols for sample collection, handling, and data interpretation outlined in these application notes, researchers can ensure the generation of high-quality, reproducible data to support their research objectives. The quantitative nature of the assay allows for objective assessment of cardiac stress and provides a sensitive biomarker for evaluating the efficacy and safety of novel therapeutic interventions.

References

- 1. idexx.co.uk [idexx.co.uk]

- 2. ca.idexx.com [ca.idexx.com]

- 3. idexx.com.au [idexx.com.au]

- 4. cardiaceducationgroup.org [cardiaceducationgroup.org]

- 5. Using Cardiac Biomarkers in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]

- 6. justcatsclinic.com [justcatsclinic.com]

- 7. bionote.co.kr [bionote.co.kr]

- 8. Analytical validation of a second-generation immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical validation of an immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in feline blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. idexx.com [idexx.com]

- 11. idexx.com [idexx.com]

- 12. assets.ctfassets.net [assets.ctfassets.net]

Synthesis and radiolabeling of CardioPET for experimental use

An advanced radiotracer for cardiac positron emission tomography (PET), [¹⁸F]Flurpiridaz, is emerging as a highly effective agent for myocardial perfusion imaging (MPI). Developed for the detection of coronary artery disease (CAD), this fluorine-18-labeled molecule offers superior image quality and diagnostic accuracy compared to traditional single-photon emission computed tomography (SPECT) agents.[1][2][3] Its mechanism of action involves binding to mitochondrial complex I (MC-I) within cardiomyocytes, allowing for a direct assessment of myocardial blood flow.[1][4][5]

The favorable physical properties of fluorine-18, including its 109.7-minute half-life and low positron energy, enable centralized production, flexible imaging protocols that include exercise stress testing, and high spatial resolution.[2][6] Clinical and preclinical studies have demonstrated its high first-pass extraction by the heart (approximately 94%) and a linear relationship between tracer uptake and blood flow, which is crucial for accurate perfusion quantification.[1][5][7] These characteristics make [¹⁸F]Flurpiridaz a valuable tool for researchers, scientists, and drug development professionals in cardiovascular research.

Application Notes

[¹⁸F]Flurpiridaz is a pyridaben (B1679940) analogue designed for the imaging of myocardial perfusion.[4] Its high affinity for MC-I ensures excellent retention in viable myocardial tissue, providing a strong and clear signal for PET imaging.[1][4] The primary application is the non-invasive detection of hemodynamically significant CAD by assessing regional myocardial blood flow under rest and stress conditions.[3][8]

Key advantages include:

-

Superior Image Quality : High-resolution images with an excellent myocardium-to-background ratio.[8][9]

-

High Diagnostic Accuracy : Improved sensitivity for detecting CAD compared to conventional SPECT tracers.[5][8]

-

Quantitative Capability : The tracer's kinetics allow for the accurate quantification of myocardial blood flow, which is critical for assessing the severity of ischemia.[2][10]

-

Logistical Flexibility : The half-life of ¹⁸F allows for distribution from a central radiopharmacy, obviating the need for an on-site cyclotron.[2]

The tracer is typically administered intravenously for both rest and stress imaging sessions. Biodistribution studies show primary uptake in the heart, kidneys, and liver, with clearance through the renal system.[11][12]

Radiosynthesis and Quality Control

The automated synthesis of [¹⁸F]Flurpiridaz is achieved through a nucleophilic substitution reaction on a suitable precursor.[11] The process involves the reaction of cyclotron-produced [¹⁸F]fluoride with a tosylate or other appropriately functionalized precursor molecule.[11] The final product is purified using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges to ensure high chemical and radiochemical purity.[13][14]

Quantitative Radiosynthesis Data

The following table summarizes typical quantitative parameters for the automated radiosynthesis of [¹⁸F]Flurpiridaz.

| Parameter | Typical Value | Reference |

| Total Synthesis Time | ~50 minutes | [11] |

| Radiochemical Yield (RCY) | 40% - 65% (decay uncorrected) | [11][13][14] |

| Radiochemical Purity (RCP) | > 97% | [11][13][14] |

| Chemical Purity | > 99% | [6] |

| Stability | Stable for up to 12 hours post-synthesis | [13][15] |

Experimental Protocols

Protocol 1: Automated Radiosynthesis of [¹⁸F]Flurpiridaz

This protocol provides a generalized workflow for an automated synthesis module.

Objective: To produce [¹⁸F]Flurpiridaz suitable for experimental use.

Materials:

-

Automated Radiosynthesis Module (e.g., ML-PT)

-

[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

-

Anion exchange cartridge (e.g., QMA)

-

Eluent: Potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in Acetonitrile/Water

-

Precursor: Tosylate-functionalized Flurpiridaz (B10814457) precursor in Dimethyl Sulfoxide (DMSO)

-

Reaction Vessel

-

Purification System: SPE cartridges (e.g., C18) or semi-preparative HPLC

-

Sterile filter (0.22 µm)

-

Final Formulation Solution: e.g., Ethanol, Ascorbic Acid in Saline

Methodology:

-

[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.

-

Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using the K₂₂₂/K₂CO₃ eluent.

-

Azeotropic Drying: Dry the [¹⁸F]F⁻/K₂₂₂ complex by heating under a stream of nitrogen to remove water.

-

Radiolabeling Reaction: Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂ complex in the reaction vessel. Heat the mixture to facilitate the nucleophilic substitution reaction.

-

Purification:

-

SPE Method: Pass the crude reaction mixture through a series of SPE cartridges to remove unreacted [¹⁸F]fluoride and impurities.

-

HPLC Method: Inject the crude mixture onto a semi-preparative HPLC column to isolate the [¹⁸F]Flurpiridaz peak.[11]

-

-

Formulation: Collect the purified [¹⁸F]Flurpiridaz fraction. If using HPLC, remove the organic solvent via rotary evaporation. Reconstitute the final product in the formulation solution.

-

Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

-

Quality Control: Perform required QC tests as detailed below.

Protocol 2: Quality Control of [¹⁸F]Flurpiridaz

Objective: To ensure the final product meets specifications for experimental use.

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless solution, free of particulates |

| pH | pH paper or meter | 4.5 - 7.5 |

| Radiochemical Purity | Analytical HPLC | ≥ 95% |

| Radionuclidic Identity | Gamma Spectrometry | 511 keV peak |

| Radionuclidic Purity | Gamma Spectrometry | Half-life determination (105-115 min) |

| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm |

| Sterility | USP <71> | No microbial growth |

| Bacterial Endotoxins | LAL test | < 175 EU/V |

Protocol 3: Preclinical PET Myocardial Perfusion Imaging

Objective: To assess myocardial perfusion in a small animal model (e.g., mouse or pig) using [¹⁸F]Flurpiridaz.

Materials:

-

[¹⁸F]Flurpiridaz solution for injection

-

Animal model (e.g., FVB/N mouse)[16]

-

Anesthesia (e.g., Isoflurane)

-

Vasodilator stress agent (e.g., Regadenoson)[16]

-

Small animal PET/CT scanner

-

Catheter for intravenous injection

Methodology:

-

Animal Preparation: Anesthetize the animal and place it on the scanner bed. Insert a tail-vein catheter for injection.

-

Rest Imaging:

-

Washout Period: Allow for sufficient time for physical decay and biological clearance between rest and stress scans (e.g., >60 minutes).[17]

-

Stress Imaging:

-

Image Reconstruction and Analysis:

-

Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

-

Co-register PET and CT images.

-

Draw volumes of interest (VOIs) over the left ventricular myocardium to generate time-activity curves (TACs).

-

Analyze tracer uptake and calculate myocardial blood flow or relative perfusion reserves.

-

Visualizations

Caption: Biological mechanism of [¹⁸F]Flurpiridaz uptake and retention.

Caption: Automated radiosynthesis workflow for [¹⁸F]Flurpiridaz.

Caption: Experimental workflow for preclinical rest/stress PET imaging.

References

- 1. What is the mechanism of action of Flurpiridaz F 18? [synapse.patsnap.com]

- 2. 18F Flurpiridaz PET MPI: New Horizons in Cardiac Imaging - American College of Cardiology [acc.org]

- 3. asnc.org [asnc.org]

- 4. snmmi.org [snmmi.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Flurpiridaz F 18 PET: Phase II Safety and Clinical Comparison with SPECT Myocardial Perfusion Imaging for Detection of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [18 F]Flurpiridaz: Facile and Improved Precursor Synthesis for this Next-Generation Cardiac Positron Emission Tomography Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. ijrmnm.com [ijrmnm.com]

- 12. Dosimetry, biodistribution, and safety of flurpiridaz F 18 in healthy subjects undergoing rest and exercise or pharmacological stress PET myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A practical fully automated radiosynthesis of [<sup>18</sup>F]Flurpiridaz on the module modular lab-pharmtracer without external purification - ProQuest [proquest.com]

- 16. Rest/stress myocardial perfusion imaging by positron emission tomography with 18F-Flurpiridaz: A feasibility study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medrxiv.org [medrxiv.org]

Application Notes and Protocols: Cardiopet® proBNP for Feline Occult Cardiomyopathy Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feline occult (subclinical) cardiomyopathy, particularly Hypertrophic Cardiomyopathy (HCM), is a prevalent condition that often remains asymptomatic until the development of congestive heart failure (CHF), arterial thromboembolism, or sudden death.[1] Early detection is crucial for implementing management strategies that may delay the progression of the disease and improve outcomes. The Cardiopet® proBNP test is a quantitative immunoassay that measures the concentration of N-terminal pro-B-type natriuretic peptide (NT-proBNP) in feline plasma or serum.[2][3] This biomarker is released from cardiac myocytes in response to myocardial stretch and stress, making it a valuable tool for the early identification of cats at risk for heart disease.[2][3][4]

These application notes provide detailed information and protocols for utilizing the this compound® proBNP assay for screening apparently healthy cats for occult cardiomyopathy.

Principle of the Assay

Cardiomyocytes produce the precursor hormone pro-B-type natriuretic peptide (proBNP) in response to increased myocardial wall stress and stretch, which are hallmarks of cardiomyopathies.[4] Upon release into circulation, proBNP is cleaved into the biologically active C-terminal BNP and the more stable, inactive N-terminal fragment, NT-proBNP.[1][4] The concentration of circulating NT-proBNP is proportional to the degree of myocardial stress and the severity of heart disease.[5] The this compound® proBNP test is an enzyme-linked immunosorbent assay (ELISA) designed to specifically quantify feline NT-proBNP.[6]

Data Presentation

Interpretive Guidelines for this compound® proBNP in Asymptomatic Cats

| NT-proBNP Concentration (pmol/L) | Interpretation | Recommended Action |

| < 100 | Normal.[7] | Clinically significant heart disease is unlikely. Routine monitoring is recommended. |

| ≥ 100 | Abnormal.[7] | Indicates increased myocardial stretch and stress. Further diagnostic investigation, such as echocardiography, is recommended to diagnose and stage potential cardiac disease.[7] |

Diagnostic Performance of NT-proBNP in Detecting Occult Cardiomyopathy

The following table summarizes data from various studies on the diagnostic accuracy of NT-proBNP testing for the detection of occult cardiomyopathy in felines.

| Study Population | Test | Cut-off (pmol/L) | Sensitivity | Specificity | Reference |

| Apparently healthy cats in general practice | Point-of-care NT-proBNP ELISA | N/A (Qualitative) | 43% | 96% | [8] |

| Apparently healthy cats with heart murmurs in general practice | Point-of-care NT-proBNP ELISA | N/A (Qualitative) | 71% | 92% | [8] |

| Asymptomatic cats referred for cardiac evaluation | Point-of-care NT-proBNP ELISA | N/A (Qualitative) | 85% (for moderate to severe disease) | 85% (for moderate to severe disease) | [9] |

| Maine Coon cats with subclinical HCM | Quantitative NT-proBNP | ≤100 | 44% (for severe disease) | Not specified | [10][11] |

| Maine Coon cats with subclinical HCM | Quantitative NT-proBNP | ≤40 | 55% (for severe disease) | Not specified | [10][11] |

Note: Sensitivity and specificity can vary depending on the study population, the prevalence of disease, and the gold standard used for diagnosis (typically echocardiography).

Experimental Protocols

Subject Selection and Enrollment

For research and screening purposes, enroll apparently healthy adult cats.[8] Exclusion criteria should include:

-

Age < 1 year.[8]

-

Clinical signs of illness.[8]

-

History of medical conditions requiring treatment within the last 30 days.[8]

-

Serum creatinine (B1669602) > 2.8 mg/dL.[8]

-

Systolic blood pressure > 170 mm Hg.[8]

-

Serum total T4 > 4.0 μg/dL.[8]

-

Current medication administration.[8]

Sample Collection and Handling

Sample Type: Serum or EDTA plasma.[12]

Procedure:

-

Collect approximately 1-2 mL of whole blood via venipuncture.

-

For serum, collect blood in a red-top tube. Allow the blood to clot at room temperature for 20-30 minutes.

-

For plasma, collect blood in a lavender-top (EDTA) tube.

-